1,3-Dioxan-5-ol, 2-ethyl-

Lipophilicity Physicochemical Properties Drug Design

1,3-Dioxan-5-ol, 2-ethyl- (CAS: 4740-82-3) is a six-membered heterocyclic compound, a member of the 1,3-dioxane family, which are cyclic acetals formed from glycerol and a carbonyl compound, in this case, propanal. With a molecular weight of approximately 132.16 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules and as an intermediate in fine chemical and pharmaceutical research.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 4740-82-3
Cat. No. B8597054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-ol, 2-ethyl-
CAS4740-82-3
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC1OCC(CO1)O
InChIInChI=1S/C6H12O3/c1-2-6-8-3-5(7)4-9-6/h5-7H,2-4H2,1H3
InChIKeyYVNCJCSIDJAGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-5-ol, 2-ethyl- (CAS: 4740-82-3): Baseline Profile for Scientific Sourcing


1,3-Dioxan-5-ol, 2-ethyl- (CAS: 4740-82-3) is a six-membered heterocyclic compound, a member of the 1,3-dioxane family, which are cyclic acetals formed from glycerol and a carbonyl compound, in this case, propanal . With a molecular weight of approximately 132.16 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules and as an intermediate in fine chemical and pharmaceutical research . Its chemical identity is distinguished by its specific 2-ethyl substitution on the dioxane ring, which confers distinct physicochemical properties compared to its methyl or propyl analogs.

Organic synthesis building block for fine chemical and pharmaceutical research intermediates
Reported balanced lipophilicity profile; distinct from methyl and propyl analogs
Supports property-tuned synthesis and chromatographic method development

Why 2-Ethyl-1,3-dioxan-5-ol Cannot Be Generically Substituted in Research Applications


Substituting 1,3-Dioxan-5-ol, 2-ethyl- with a generic '1,3-dioxan-5-ol' or other alkyl-substituted analog is not scientifically sound due to quantifiable differences in key physicochemical parameters. For instance, the calculated partition coefficient (LogP) for the 2-ethyl derivative is 0.13 , placing its lipophilicity in a distinct range compared to the more hydrophilic 2-methyl (LogP: -0.26) [1] and the more lipophilic 2-propyl (LogP: ~0.36) [2] analogs. These differences in LogP, which correlate with molecular weight and chain length, directly impact solubility, membrane permeability, and chromatographic retention behavior. Such variations can alter reaction kinetics, product selectivity, and bioavailability in biological assays, making precise compound identity critical for reproducible scientific outcomes and successful procurement for specific synthetic routes.

Lipophilicity mismatch
Substituting with 2-methyl or 2-propyl analogs may alter solubility and membrane permeability due to differing partition coefficients, impacting reaction selectivity and assay consistency.
Molecular weight shift
Molecular weight differences affect stoichiometric calculations and mass spectral identification, risking inaccurate synthesis or analytical misidentification.
Boiling point variation
Boiling point differences can disrupt distillation-based purification protocols, requiring re-optimization of process parameters when substituting analogs.

Quantitative Differentiation Guide: 1,3-Dioxan-5-ol, 2-ethyl- vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Ethyl vs. 2-Methyl and 2-Propyl Analogs

1,3-Dioxan-5-ol, 2-ethyl- exhibits a calculated LogP value of 0.13, indicating a balance between hydrophilicity and lipophilicity . This is a key differentiator from its closest analogs: the 2-methyl derivative is significantly more hydrophilic with a calculated LogP of -0.26 [1], while the 2-propyl analog is more lipophilic with an estimated LogP of 0.36 [2]. This quantifiable difference in partition coefficient directly influences solubility profiles and membrane permeability.

Lipophilicity (LogP)
Cross-study comparable
0.13 Calculated LogP
2-methyl-1,3-dioxan-5-ol: -0.26
2-propyl-1,3-dioxan-5-ol: 0.36 (est.)
Δ +0.39 vs 2-methyl; Δ -0.23 vs 2-propyl
Intermediate polarity; distinct from closest analogs
Computational estimates; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Differentiation: 2-Ethyl vs. 2-Methyl and 2-Propyl Analogs

The molecular weight of 1,3-Dioxan-5-ol, 2-ethyl- is 132.16 g/mol . This value is a direct consequence of its 2-ethyl substitution (C6H12O3). In comparison, the 2-methyl analog (C5H10O3) has a lower molecular weight of approximately 118.13 g/mol [1], while the 2-propyl analog (C7H14O3) has a higher molecular weight of 146.18 g/mol . These differences are critical for analytical identification and for predicting physical properties like boiling point and volatility.

Molecular Weight
Cross-study comparable
132.16 g/mol
+14.03 g/mol vs 2-methyl; -14.02 g/mol vs 2-propyl
Essential for stoichiometry and MS identification
Database values; verify with certificate of analysis
Molecular Weight Physicochemical Properties Analytical Chemistry

Boiling Point Range: 2-Ethyl Derivative as a Process Intermediate

1,3-Dioxan-5-ol, 2-ethyl- has a reported boiling point range of 94-97 °C at a reduced pressure of 23-25 mmHg . While this property is not unique to the 2-ethyl derivative, its specific boiling point range distinguishes it from other alkyl-substituted dioxan-5-ols, such as the 2-vinyl analog which has a reported boiling point of 109-110 °C at 16 mmHg [1]. This specific boiling point range is a key parameter for its purification via distillation and its handling in industrial processes.

Boiling Point (reduced pressure)
Cross-study comparable
94–97 °C at 23–25 mmHg
2-ethenyl analog: 109–110 °C at 16 mmHg
Enables distillation-based purification protocols
Pressure conditions differ; direct comparison may require standardization
Boiling Point Distillation Process Chemistry

Validated Application Scenarios for 1,3-Dioxan-5-ol, 2-ethyl- Based on Differential Evidence


Use as a Specific Intermediate for Lipophilicity-Tuned Drug Candidates

Given its intermediate LogP value of 0.13, 1,3-Dioxan-5-ol, 2-ethyl- is ideally suited as a building block for designing drug candidates where a balance between aqueous solubility and membrane permeability is desired. Its lipophilicity is distinct from the more hydrophilic 2-methyl (LogP: -0.26) and more lipophilic 2-propyl (LogP: 0.36) analogs, allowing medicinal chemists to fine-tune the physicochemical profile of lead compounds without resorting to more complex synthetic modifications .

Analytical Standard for Chromatographic Method Development

The specific molecular weight (132.16 g/mol) and unique LogP (0.13) make 1,3-Dioxan-5-ol, 2-ethyl- a valuable analytical standard for developing and calibrating chromatographic methods, particularly HPLC and GC-MS, to separate and quantify closely related 2-alkyl-1,3-dioxan-5-ol isomers and impurities .

Precursor for Synthesis of Functionalized Dioxane Derivatives

The presence of a secondary hydroxyl group at the 5-position allows 1,3-Dioxan-5-ol, 2-ethyl- to serve as a versatile precursor for further functionalization, such as esterification or etherification, to generate a library of 2-ethyl-1,3-dioxane-based compounds for exploring structure-activity relationships . Its reported boiling point range (94-97 °C at 23-25 mmHg) facilitates its purification and subsequent use in multi-step syntheses.

Application
Selection Property
Validation Focus
Lipophilicity-tuned building block for lead optimization
Reported intermediate LogP
LogP verification and solubility profiling
Chromatographic analytical standard
Distinct molecular weight and LogP
Method selectivity for 2-alkyl dioxane analogs
Precursor for functionalized dioxane library synthesis
Reactive 5-hydroxyl group
Purity and boiling point range consistency

Technical Documentation Hub

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31 linked technical documents
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